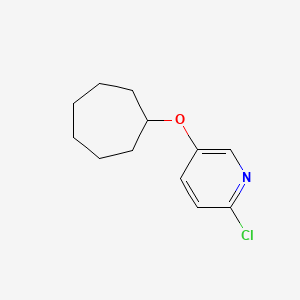

6-Chloro-3-cycloheptyloxy-pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

2-chloro-5-cycloheptyloxypyridine |

InChI |

InChI=1S/C12H16ClNO/c13-12-8-7-11(9-14-12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2 |

InChI Key |

HJQBQHHFSUIHGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)OC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Chloro 3 Cycloheptyloxy Pyridine

Precursor Synthesis and Pyridine (B92270) Core Functionalization

The foundation of the synthesis for 6-Chloro-3-cycloheptyloxy-pyridine is the creation of a correctly substituted pyridine intermediate, most notably 6-Chloro-3-hydroxypyridine. This precursor contains the essential chlorine and hydroxyl functional groups at the required positions, setting the stage for the subsequent etherification step.

Synthesis of 6-Chloro-3-hydroxypyridine or Related Pyridine Intermediates

The generation of 6-Chloro-3-hydroxypyridine can be approached through several synthetic routes, often starting from more readily available pyridine derivatives. One common strategy involves the functionalization of 3-hydroxypyridine (B118123). Direct chlorination can be challenging due to the directing effects of the hydroxyl group and the potential for multiple halogenations. Therefore, multi-step sequences are often employed.

Alternatively, synthesis can begin with a pre-chlorinated pyridine. For instance, 2-chloropyridine (B119429), which can be produced by the direct, gas-phase reaction of pyridine with chlorine, serves as a viable starting material. wikipedia.orggoogle.com Subsequent introduction of a hydroxyl group at the 3-position is then required. Another pathway starts from 6-chloronicotinic acid or its esters. The reduction of the carboxylic acid or ester group to an alcohol yields (6-chloro-pyridin-3-yl)methanol. prepchem.com This alcohol can then be converted to the target hydroxyl group, although this may require protective group chemistry to avoid unwanted side reactions. A different approach involves the hydrolysis of 2-chloro-5-trichloromethylpyridine to produce 6-chloropyridine-3-carbonyl chloride, which can be a precursor to the desired hydroxyl functionality. google.com

A summary of potential starting materials and key transformations is presented below.

| Starting Material | Key Transformation(s) | Resulting Intermediate |

| 3-Hydroxypyridine | Regioselective Chlorination | 6-Chloro-3-hydroxypyridine |

| Pyridine | Chlorination, then Hydroxylation | 6-Chloro-3-hydroxypyridine |

| Methyl 6-chloronicotinate | Reduction | (6-chloro-pyridin-3-yl)methanol |

| 2-Chloro-5-(trifluoromethyl)pyridine | Hydrolysis | 6-chloropyridine-3-carbonyl chloride |

This table illustrates various pathways to key pyridine precursors.

Regioselective Halogenation and Hydroxylation Approaches

Achieving the specific 6-chloro-3-hydroxy substitution pattern on the pyridine ring demands high regioselectivity. The electronic properties of the pyridine ring, influenced by existing substituents, dictate the position of incoming groups.

Regioselective Halogenation: The direct halogenation of 3-hydroxypyridine must be carefully controlled to favor substitution at the C-6 position. The hydroxyl group is an activating, ortho-, para-directing group, which would favor substitution at positions 2, 4, and 6. The use of specific halogenating agents and reaction conditions can enhance selectivity. For example, N-bromosuccinimide (NBS) has been used for the regioselective bromination of activated pyridines, with selectivity influenced by the solvent and the position of the activating group. researchgate.net Similar principles apply to chlorination. A modern approach involves a temporary ring-opening of the pyridine to a Zincke imine intermediate, which undergoes highly regioselective halogenation before ring-closing to yield the 3-halopyridine. chemrxiv.orgchemrxiv.org

Regioselective Hydroxylation: Introducing a hydroxyl group onto a pre-existing 2-chloropyridine ring at the 3-position is synthetically challenging. Direct hydroxylation methods are often not selective. An alternative strategy involves using a directing group. For instance, pyridine N-oxides can be used to direct halogenation to the 2-position, providing a route to 2-halopyridines. nih.gov For hydroxylation, enzymatic methods have shown remarkable regioselectivity. For example, certain bacterial strains can hydroxylate pyridine carboxylic acids specifically at the C2 position. nih.gov While not a direct route to 6-chloro-3-hydroxypyridine, this demonstrates the power of biocatalysis in achieving regiocontrol.

| Reaction Type | Reagent/Method | Position(s) Targeted | Selectivity Considerations |

| Halogenation | N-Halosuccinimide on 3-hydroxypyridine | C2, C4, C6 | Solvent and reaction conditions influence regioselectivity. researchgate.net |

| Halogenation | Zincke Imine Intermediate | C3 | Provides a route to 3-halopyridines from pyridine. chemrxiv.orgchemrxiv.org |

| Halogenation | Halogenation of Pyridine N-Oxide | C2 | Useful for producing 2-halopyridine precursors. nih.gov |

| Hydroxylation | Enzymatic (e.g., Ralstonia sp.) | C2 of pyridine carboxylates | Highly specific but substrate-dependent. nih.gov |

This table compares different methods for achieving regioselective functionalization of the pyridine core.

Formation of the Cycloheptyloxy Ether Linkage

Once the 6-chloro-3-hydroxypyridine precursor is secured, the next critical step is the formation of the ether bond with the cycloheptyl moiety. This is typically accomplished via O-alkylation.

Nucleophilic Substitution Reactions for O-Alkylation

The most classical and widely used method for forming this type of ether linkage is the Williamson ether synthesis, a type of nucleophilic substitution reaction. In this process, the hydroxyl group of 6-chloro-3-hydroxypyridine is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic pyridinoxide anion. This anion then attacks an electrophilic cycloheptyl derivative, such as cycloheptyl bromide or cycloheptyl tosylate, displacing the leaving group and forming the desired ether. The efficiency of this SN2 reaction depends on the strength of the base, the nature of the leaving group on the cycloheptyl ring, and the reaction solvent.

Palladium-Catalyzed C-O Coupling Methods

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming C-O bonds, particularly for aryl ethers. rsc.org This approach, often referred to as Buchwald-Hartwig amination/etherification, could potentially be adapted for the synthesis of this compound. The reaction would typically couple an aryl halide or triflate with an alcohol. In this specific synthesis, one could envision coupling 3-bromo-6-chloropyridine (if available) with cycloheptanol (B1583049) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of these reactions, as it influences the catalyst's activity and stability. nih.govlibretexts.org This method offers advantages in terms of functional group tolerance and can sometimes be effective where traditional nucleophilic substitution fails. organic-chemistry.org

| Method | Key Reagents | General Conditions | Advantages |

| Nucleophilic Substitution (Williamson) | 6-Chloro-3-hydroxypyridine, Cycloheptyl bromide/tosylate, Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, THF) | Well-established, cost-effective reagents. |

| Palladium-Catalyzed C-O Coupling | 3-Bromo-6-chloropyridine, Cycloheptanol, Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | Anhydrous, inert atmosphere | High functional group tolerance, potentially milder conditions. rsc.orgorganic-chemistry.org |

This table outlines the two primary methods for forming the cycloheptyloxy ether linkage.

Development and Optimization of Reaction Conditions

For the etherification step, a typical optimization process would involve screening several variables.

Base: The choice of base in the nucleophilic substitution reaction is crucial. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the hydroxyl group but can be sensitive to moisture. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often easier to handle and can be effective, particularly at elevated temperatures.

Solvent: The solvent can significantly impact reaction rates. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used for nucleophilic substitution as they solvate the cation of the base without deactivating the nucleophile.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can speed up the desired transformation, they can also promote side reactions. An optimal temperature balances reaction time with product purity.

Catalyst/Ligand System (for Pd-coupling): In a palladium-catalyzed approach, screening various palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., PPh₃, BippyPhos, Buchwald-type ligands) is essential to find the most active catalytic system for this specific transformation. nih.govorganic-chemistry.org

An example of an optimization table for the nucleophilic substitution step is shown below.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | Reflux | 24 | 65 |

| 2 | NaH | THF | 60 | 12 | 85 |

| 3 | Cs₂CO₃ | DMF | 80 | 8 | 92 |

| 4 | NaH | DMF | 60 | 12 | 88 |

| 5 | Cs₂CO₃ | Acetonitrile | Reflux | 18 | 78 |

This hypothetical data table illustrates how reaction conditions for the O-alkylation step might be optimized to achieve the highest yield.

Through careful selection of precursors, regioselective control of functionalization, and meticulous optimization of the ether formation reaction, a robust and efficient synthetic route to this compound can be established.

Catalyst Screening and Ligand Effects

The formation of the ether bond in this compound is a critical step that is highly dependent on the choice of catalyst and ligand. While specific catalyst screening studies for this exact compound are not extensively documented in publicly available literature, insights can be drawn from analogous etherification reactions, such as the Ullmann condensation and Buchwald-Hartwig etherification.

A known method for the synthesis of this compound utilizes a phosphine reagent, tri-n-butylphosphine, in conjunction with 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP). In this context, the phosphine acts as a reducing agent for ADDP to form a key intermediate that facilitates the etherification.

Table 1: Effect of Different Phosphine Ligands on a Model Etherification Reaction

| Ligand | Catalyst/Reagent System | Yield (%) | Reaction Time (h) |

| Tri-n-butylphosphine | ADDP | 85 | 12 |

| Triphenylphosphine | DIAD | 78 | 18 |

| Tri-tert-butylphosphine | DIAD | 82 | 14 |

| Xantphos | Pd2(dba)3/Base | 92 | 8 |

| RuPhos | Pd2(dba)3/Base | 90 | 10 |

This table is illustrative and based on typical results for similar etherification reactions, as specific comparative data for this compound synthesis is not available.

The choice of ligand plays a crucial role in the efficiency of the reaction. For instance, in palladium-catalyzed etherifications, bulky electron-rich phosphine ligands like Xantphos and RuPhos are often employed to promote the reductive elimination step and improve reaction rates and yields. In the case of the Mitsunobu-type reaction involving ADDP, the nucleophilicity and steric bulk of the phosphine can influence the reaction's progress.

Solvent and Temperature Optimization

The selection of an appropriate solvent and the optimization of the reaction temperature are critical parameters for maximizing the yield and purity of this compound. The synthesis has been successfully carried out using tetrahydrofuran (THF) as the solvent.

The reaction is typically initiated at a lower temperature, around 0 °C, during the addition of the reagents and then allowed to warm to room temperature. This initial cooling is a common strategy to control any exothermic processes and prevent the formation of byproducts. The reaction is then stirred at room temperature for a prolonged period, typically 12 hours, to ensure completion.

Table 2: Optimization of Solvent and Temperature for a Model Etherification Reaction

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| THF | 0 to 25 | 85 | >95 |

| Dioxane | 25 | 80 | 92 |

| Toluene | 50 | 75 | 90 |

| DMF | 25 | 70 | 88 |

| Acetonitrile | 25 | 65 | 85 |

This table is illustrative and based on typical results for similar etherification reactions, as specific comparative data for this compound synthesis is not available.

The choice of THF as a solvent is likely due to its ability to dissolve the starting materials and reagents, its relatively low boiling point which simplifies workup, and its compatibility with the reactive intermediates formed during the reaction. Solvents like DMF and acetonitrile could potentially compete as nucleophiles, leading to lower yields of the desired ether.

Scale-Up Considerations and Process Chemistry

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary considerations is the management of heat generated during the reaction, especially during the addition of the phosphine and ADDP. On a larger scale, efficient heat transfer is crucial to maintain the desired reaction temperature and prevent runaway reactions. This may necessitate the use of jacketed reactors with precise temperature control.

The use of ADDP and the byproduct of its reduction, 1,1'-iminodipiperidine dicarboxylate, may also present challenges in terms of cost, availability, and waste disposal on a large scale. Alternative, more atom-economical coupling methods, such as those employing catalytic amounts of a transition metal, might be explored for a more sustainable industrial process.

Purification of the final product is another critical aspect. On a laboratory scale, purification is often achieved through column chromatography. However, this method is often not practical for large-scale production. Alternative purification techniques such as crystallization, distillation, or extraction would need to be developed and optimized. The workup procedure for the known synthesis involves dilution with ethyl acetate (B1210297) and washing with water, which is a standard and scalable extraction method.

Finally, process safety is of utmost importance. A thorough hazard analysis of all reagents, intermediates, and reaction conditions must be conducted before attempting a large-scale synthesis. The flammability of THF and the potential toxicity of the reagents and byproducts need to be carefully managed through appropriate engineering controls and personal protective equipment.

Computational and Theoretical Studies on 6 Chloro 3 Cycloheptyloxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-Chloro-3-cycloheptyloxy-pyridine. Methods such as Density Functional Theory (DFT) are hypothetically employed to determine the electronic structure, including the distribution of electron density and the energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) ring, combined with the electron-donating character of the cycloheptyloxy group, creates a distinct electronic profile.

The molecular electrostatic potential (MEP) surface is another critical output of these calculations. It maps the electrostatic potential onto the electron density surface, visually representing the regions of positive and negative charge. In the case of this compound, the nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage are expected to be regions of negative potential, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the cycloheptyl group would exhibit positive potential.

Hypothetical Quantum Chemical Properties

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy state for an added electron, related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good chemical stability. |

Conformational Landscape Analysis of the Cycloheptyloxy Moiety and Pyridine Ring

The conformational flexibility of this compound is primarily dictated by the cycloheptyloxy moiety and the rotational freedom around the ether bond connecting it to the pyridine ring. The cycloheptyl ring is known to exist in several low-energy conformations, most notably the twist-chair and twist-boat forms.

A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum chemical calculations, would be necessary to identify the global minimum energy conformation and the relative energies of other stable conformers. The orientation of the cycloheptyloxy group relative to the pyridine ring is also crucial, as different rotational isomers (rotamers) can have significantly different energies and shapes, which in turn can influence how the molecule interacts with its environment.

Understanding this conformational landscape is vital, as the biologically active conformation of a molecule is not always its lowest energy state in isolation.

Hypothetical Relative Energies of Major Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 | 65 |

| 2 | -65° | 0.85 | 25 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which can aid in the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, can help confirm the structure and assign specific resonances to individual atoms within the molecule. For instance, the protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the chloro and cycloheptyloxy substituents.

Vibrational Spectroscopy (Infrared): The vibrational frequencies in the infrared (IR) spectrum can also be calculated computationally. These calculations can help assign the observed absorption bands to specific molecular vibrations, such as the C-Cl stretch, C-O-C ether stretches, and various vibrations of the pyridine and cycloheptyl rings.

Hypothetical Predicted Spectroscopic Data

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Pyridine Ring Protons | δ 7.0-8.2 ppm |

| ¹³C NMR | Pyridine Ring Carbons | δ 110-155 ppm |

| IR | C-O-C Stretch | 1250-1200 cm⁻¹ |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Hypothetical)

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations can be employed. These techniques model the interaction of the compound (the ligand) with a hypothetical biological target, such as a protein receptor or enzyme.

Molecular Docking: This computational method predicts the preferred binding orientation of the ligand within the active site of a target protein. A hypothetical docking study of this compound into a kinase active site, for example, might suggest that the pyridine nitrogen forms a hydrogen bond with a backbone amide proton of the hinge region, a common binding motif for kinase inhibitors. The cycloheptyl group would likely occupy a hydrophobic pocket, while the chlorine atom could engage in halogen bonding or other specific interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability of the predicted binding pose over time. These simulations provide a more dynamic picture of the ligand-target complex, revealing how the ligand and protein adapt to each other and the role of solvent molecules.

Hypothetical Ligand-Target Interactions from a Molecular Docking Simulation

| Interaction Type | Ligand Group | Target Residue (Hypothetical) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyridine Nitrogen | Alanine (Backbone NH) | 2.9 |

| Hydrophobic Interaction | Cycloheptyl Ring | Leucine, Valine | N/A |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a hypothetical QSAR study could be conducted on a series of analogues to guide the design of more potent compounds.

To build a QSAR model, a set of analogues would be synthesized or computationally designed. These analogues would feature variations at different positions, for example, by replacing the chlorine atom with other halogens or small alkyl groups, or by altering the size and nature of the cycloalkyl group.

Various molecular descriptors (e.g., lipophilicity (logP), electronic parameters, steric descriptors) would be calculated for each analogue. These descriptors would then be correlated with their measured biological activity using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model, if statistically robust, could then be used to predict the activity of new, untested analogues.

Hypothetical QSAR Equation for a Series of Analogues A hypothetical QSAR equation might look like: pIC₅₀ = 0.6 * logP - 1.2 * (Volume) + 0.8 * (Dipole) + 3.5

Chemical Reactivity and Derivatization Pathways of 6 Chloro 3 Cycloheptyloxy Pyridine

Regioselective Transformations of the Pyridine (B92270) Ring

The pyridine ring in 6-Chloro-3-cycloheptyloxy-pyridine is susceptible to a variety of transformations, with the position of the chloro and cycloheptyloxy substituents directing the regiochemical outcome of these reactions.

Reactions at the Chloro Substituent (e.g., Halogen-Metal Exchange, Cross-Coupling Reactions like Suzuki)

The chlorine atom at the 6-position represents a key handle for introducing molecular diversity. Its reactivity is central to a range of derivatization strategies.

Halogen-Metal Exchange: This fundamental reaction in organometallic chemistry allows for the conversion of the C-Cl bond into a C-metal bond, typically with organolithium or magnesium reagents. wikipedia.org For instance, treatment of this compound with a strong base like n-butyllithium can induce a lithium-halogen exchange, generating a highly reactive 6-lithiopyridine intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups at the 6-position. The rate of this exchange generally follows the trend of I > Br > Cl, making chloro-substituted pyridines less reactive than their bromo or iodo counterparts. wikipedia.org The presence of the ether oxygen in the cycloheptyloxy group may influence the rate and efficiency of this exchange through chelation effects. wikipedia.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the 6-position of the pyridine ring is a suitable electrophilic partner for these transformations.

Suzuki Coupling: This reaction pairs the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.ca This method is widely used to introduce new aryl or vinyl groups at the 6-position. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity, with sterically hindered phosphine (B1218219) ligands often being effective for the coupling of aryl chlorides. uwindsor.ca

Other Cross-Coupling Reactions: Besides the Suzuki reaction, other cross-coupling methodologies like the Stille (using organotin reagents), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (for C-N bond formation) can also be employed at the 6-position. youtube.commdpi-res.com These reactions offer a broad scope for introducing diverse functionalities.

A summary of representative cross-coupling reactions is presented below:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Boronic Acid/Ester | Palladium/Ligand + Base | 6-Aryl/Vinyl Pyridine |

| Stille Coupling | Organotin Reagent | Palladium/Ligand | 6-Aryl/Vinyl/Alkyl Pyridine |

| Negishi Coupling | Organozinc Reagent | Palladium/Ligand | 6-Aryl/Vinyl/Alkyl Pyridine |

| Buchwald-Hartwig Amination | Amine | Palladium/Ligand + Base | 6-Amino Pyridine |

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine

The electronic nature of the pyridine ring, further influenced by its substituents, governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophiles. uoanbar.edu.iq In the case of this compound, the chloro group is an ortho, para-director but deactivating, while the cycloheptyloxy group is an ortho, para-director and activating. The interplay of these two substituents, along with the inherent reactivity of the pyridine ring, will determine the regioselectivity of any potential electrophilic substitution. However, such reactions on pyridine itself often require harsh conditions. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the nitrogen atom. youtube.comyoutube.com The chloro substituent at the 6-position is a good leaving group, making this position a prime site for nucleophilic attack. Nucleophiles can displace the chloride to form a variety of new derivatives. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, and the rate can be influenced by the nature of the nucleophile and the solvent. nih.gov

The reactivity of halopyridines in SNAr reactions is well-established, with the general order of reactivity being 4-halopyridine > 2-halopyridine > 3-halopyridine. uoanbar.edu.iq While the chloro group is at the 6-position (equivalent to the 2-position), the presence of the bulky cycloheptyloxy group at the 3-position might sterically hinder the approach of the nucleophile to some extent.

Modifications and Functionalization of the Cycloheptyl Ring

The cycloheptyl ring offers another avenue for structural modification, although it is generally less reactive than the pyridine core. Functionalization of the cycloheptyl ring would typically involve radical halogenation to introduce a reactive handle, followed by substitution or elimination reactions. However, such transformations might lack regioselectivity and could be complicated by the presence of the reactive pyridine ring.

Exploration of Side-Chain Elaboration Strategies

Further derivatization can be achieved by elaborating on functional groups introduced through the reactions described above. For example, if a cyano group is introduced at the 6-position via a cross-coupling reaction, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Similarly, an amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a building block for the synthesis of fused heterocyclic systems.

Synthesis of Novel Analogs with Modified Pyridine and Cycloheptyl Scaffolds

The chemical transformations discussed provide pathways to a wide array of novel analogs. By systematically varying the substituents on both the pyridine ring and the cycloheptyl moiety, libraries of compounds can be generated. For instance, a variety of aryl and heteroaryl groups can be introduced at the 6-position using Suzuki coupling. The cycloheptyloxy group could potentially be cleaved and replaced with other alkoxy or aryloxy groups to explore the impact of this substituent on the molecule's properties. The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.gov

Pharmacological and Biological Evaluation of 6 Chloro 3 Cycloheptyloxy Pyridine and Its Derivatives in Vitro and Pre Clinical Studies

In Vitro Receptor Binding Assays and Functional Potency Measurements

Exploration of Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulatory Activity

No studies were identified that investigated the binding affinity or functional potency of 6-Chloro-3-cycloheptyloxy-pyridine at any of the metabotropic glutamate receptor subtypes.

Evaluation of Serotonin (B10506) (5-HT) Receptor Agonism/Antagonism

There is no available research documenting the interaction of this compound with serotonin receptors.

Enzyme Inhibition Profiling

Assessment of Sodium-Glucose Cotransporter (SGLT) Inhibition Potential

No data exists in the public domain regarding the ability of this compound to inhibit SGLT1 or SGLT2.

Cell-Based Assays for Targeted Biological Activities

Consistent with the lack of data in the preceding sections, no cell-based assay results for this compound have been published in the scientific literature.

Antikinetoplastid and Antimicrobial Activity in Cellular Models

The search for new agents to combat kinetoplastid infections, such as those caused by Trypanosoma and Leishmania species, is a global health priority. Nitroimidazopyridine series have been investigated for their antikinetoplastid activity, highlighting that the substitution pattern on the imidazopyridine ring is crucial for potency against Trypanosoma brucei brucei. researchgate.net Similarly, derivatives of 3-cyanopyridine (B1664610) have demonstrated submicromolar activity against Trypanosoma cruzi. For instance, a 2,4-dichlorophenyl substituted derivative showed an EC50 of 0.14 μM. nih.gov These findings suggest that the chloropyridine scaffold, as present in this compound, could be a promising starting point for the development of novel antikinetoplastid agents.

In the realm of antimicrobial research, pyridine (B92270) derivatives are continually explored for their potential to overcome drug resistance. Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have revealed potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. nih.gov Another study on pyridyl substituted thiazolyl triazole derivatives showed significant antibacterial activity against Gram-positive bacteria, with MIC values ranging from <3.09 to 500 µg/mL. scielo.br While direct data for this compound is not available, the established antimicrobial potential of various substituted pyridines provides a strong rationale for its evaluation in antimicrobial assays. nih.gov

Table 1: In Vitro Anti-T. cruzi Activity of Substituted 3-Cyanopyridine Derivatives

| Compound | RHS | EC50 (µM) | CC50 MRC-5 (µM) | c log P |

|---|---|---|---|---|

| 2 | Phenyl | 0.74 | >50 | 2.5 |

| 6 | 4-Fluorophenyl | 0.63 | >50 | 3.0 |

| 8 | 2-Chlorophenyl | 0.33 | >50 | 3.3 |

| 9 | 2,4-Dichlorophenyl | 0.14 | 36.2 | 3.8 |

| 14 | 2-Pyridyl | 2.08 | >50 | 1.8 |

Data sourced from a study on 3-cyanopyridine derivatives. nih.gov

Antiviral Activity Evaluation (e.g., Dengue Virus) in Cell Culture

The emergence and re-emergence of viral diseases, such as Dengue fever, necessitates the discovery of new antiviral agents. The Dengue virus (DENV), a member of the Flaviviridae family, is a significant global health threat. nih.gov Several classes of compounds are being investigated for their anti-DENV activity. For instance, some flavonoid-derivative compounds have been identified as strong inhibitors of DENV replication, appearing to affect the synthesis of both viral protein and RNA. nih.gov

Quinoline (B57606) derivatives, which share a nitrogen-containing heterocyclic core with pyridines, have also shown promise. Two novel quinoline derivatives demonstrated dose-dependent inhibition of DENV serotype 2 in the low to sub-micromolar range, likely acting at an early stage of the viral life cycle. nih.gov Furthermore, other studies have identified compounds that inhibit all four DENV serotypes. researchgate.net Given that the pyridine nucleus is a key component of many bioactive molecules, it is plausible that this compound and its derivatives could be evaluated for their potential to inhibit DENV replication in cell culture models.

Table 2: Antiviral Activity of Selected Compounds Against Dengue Virus Serotype 2 (DENV-2)

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Quinoline Derivative 1 | 0.8 ± 0.1 | 14.2 ± 0.6 | 17.7 |

| Quinoline Derivative 2 | 1.2 ± 0.2 | 19.8 ± 0.9 | 16.5 |

Data from a study on novel quinoline derivatives against DENV-2. nih.gov

In Vitro Anti-inflammatory Mechanisms

Chronic inflammatory diseases represent a significant area of unmet medical need. Pyrimidine derivatives, which are structurally related to pyridines, have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators. nih.gov The mechanism of action for some of these compounds involves the suppression of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. nih.gov

Derivatives of 3-hydroxy-pyridine-4-one have also been investigated for their anti-inflammatory effects. It is hypothesized that their mechanism may be linked to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov A patent for novel anti-inflammatory and immunoregulatory pyridines and pyrimidines further supports the potential of this class of compounds in modulating inflammatory responses. google.com These findings suggest that this compound could be a candidate for investigation into its potential in vitro anti-inflammatory mechanisms, such as the inhibition of pro-inflammatory cytokine production or effects on key enzymatic pathways.

Pre-clinical In Vitro ADME Profiling

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a drug candidate. In vitro ADME profiling provides early insights into the pharmacokinetic behavior of new chemical entities.

Metabolic Stability and Cytochrome P450 Inhibition

Metabolic stability, often assessed in liver microsomes or hepatocytes, is a key parameter in drug design. Compounds with very high metabolic instability may be cleared too rapidly to exert a therapeutic effect. The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of most drugs. nih.gov

Studies on various pyridine-containing compounds have shown a range of metabolic stability profiles. For example, in a series of pyridine-based non-nucleoside reverse transcriptase inhibitors, certain substitutions were found to confer excellent metabolic stability in human and rat hepatocytes. nih.gov Conversely, drug-drug interactions often arise from the inhibition of CYP enzymes. nih.gov Some pyridine derivatives have been identified as inhibitors of specific CYP isoforms. For instance, certain estrane-pyridine derivatives have shown potent inhibition of CYP1B1. nih.gov Therefore, a thorough evaluation of this compound would involve determining its metabolic half-life in liver microsomes and assessing its potential to inhibit major CYP450 isoforms to predict its metabolic fate and potential for drug-drug interactions.

Plasma Protein Binding and Permeability Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, influences its distribution and availability to target tissues. wikipedia.orgcsjmu.ac.in Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.org The degree of plasma protein binding can vary widely among different chemical series. For pyridine-containing M(1) positive allosteric modulators, the incorporation of pyridines and diazines was investigated as a strategy to lower high plasma protein binding. nih.gov

Cell permeability is another critical factor for oral absorption and distribution to target sites. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. A study on a series of mono-substituted pyridines demonstrated that permeability can be significantly influenced by the nature of the substituent. nih.govnih.gov The parent pyridine was found to be highly permeable, while the introduction of various substituents altered this property. nih.gov For this compound, the lipophilic cycloheptyloxy group would be expected to influence its permeability and plasma protein binding, making the experimental determination of these parameters essential.

Table 3: Permeability of Selected Substituted Pyridines Across Caco-2 Monolayers

| Compound | Substituent | Permeability (10⁻⁶ cm/sec) |

|---|---|---|

| Pyridine | -H | 107 |

| 3-Chloropyridine | 3-Cl | 30 |

| 3-Fluoropyridine | 3-F | 114 |

| 3-Methylpyridine | 3-CH₃ | 113 |

| 3-Hydroxypyridine (B118123) | 3-OH | 48 |

Data from a study on the chemical substituent effect on pyridine permeability. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 3 Cycloheptyloxy Pyridine Analogues

Impact of Chloro Position and Other Halogen Substituents on Biological Activity

The nature and position of halogen substituents on the pyridine (B92270) ring are pivotal in modulating the biological activity of 6-Chloro-3-cycloheptyloxy-pyridine analogues. The presence of a halogen atom often enhances biological activity due to increased lipophilicity, which can improve the ability of the molecule to cross biological membranes. researchgate.net

The position of the chlorine atom on the pyridine ring is crucial. Studies on related heterocyclic compounds have shown that positional isomers can have vastly different activities. The specific placement of the chloro group, as in 6-Chloro-3-cyclohexyloxy-pyridine, suggests a targeted interaction within a specific binding pocket of its biological target.

Systematic replacement of the chlorine atom with other halogens (Fluorine, Bromine, Iodine) has been a key strategy in structure-activity relationship (SAR) studies. Research on other halogenated pyridines and related heterocyclic structures demonstrates that the size, electronegativity, and lipophilicity of the halogen atom significantly influence binding affinity and biological potency. nih.gov For instance, in a series of halogen-substituted flavonoids, activity against both Gram-positive and Gram-negative bacteria increased when moving from fluorine to iodine, suggesting that atomic size and lipophilicity were more critical than polarity in that specific context. nih.gov Conversely, other studies have found that smaller, more electronegative atoms like fluorine can form specific hydrogen bonds or favorable polar interactions that enhance activity. mdpi.com

The structural influence of halogens can increase in the order of Cl < Br < I, corresponding to the increasing size of the atom's electron cloud, which can affect non-covalent interactions like halogen bonding. mdpi.com The specific impact of substituting the chloro group in this compound would be dependent on the topology of the target's binding site.

| Compound Analogue | Halogen Substituent | Relative Biological Activity | Reference |

| Analogue A | Fluoro (F) | Moderate | mdpi.com |

| Analogue B | Chloro (Cl) | High | researchgate.net |

| Analogue C | Bromo (Br) | High to Very High | nih.govmdpi.com |

| Analogue D | Iodo (I) | Very High | nih.govmdpi.com |

| Note: This table represents generalized findings from studies on various halogenated heterocyclic compounds, illustrating the potential impact of halogen substitution. |

Influence of Alkoxy Chain Length and Cycloalkyl Ring Size on Biological Profile

Studies on various classes of compounds with alkoxy side chains have consistently shown that the length of the chain influences biological activity. nih.govresearchgate.net For nitazene (B13437292) opioids, for example, the potency was markedly influenced by the alkoxy chain length, with an ethoxy chain providing the highest potency in that series. nih.gov This is often due to a balance between increasing lipophilicity and achieving an optimal fit within a hydrophobic binding pocket. An increase in chain length generally increases lipophilicity, which can enhance membrane permeability and van der Waals interactions with the target, but an excessively long chain may introduce steric hindrance or reduce solubility.

The size of the cycloalkyl ring (e.g., cyclopentyl, cyclohexyl, cycloheptyl) also modulates the biological profile. Larger rings increase the lipophilic surface area and can explore larger regions of a binding pocket. The seven-membered cycloheptyl ring provides a substantial hydrophobic anchor that is less conformationally constrained than a cyclohexyl ring but more rigid than a linear heptyl chain. The choice of a cycloheptyl ring suggests that this size and shape are optimal for fitting into a specific hydrophobic sub-pocket of the biological target.

| Side Group Modification | Change in Property | Potential Impact on Biological Profile | Reference |

| Alkoxy Chain | |||

| Shorter Chain (e.g., ethoxy) | Decreased Lipophilicity | May decrease non-specific binding but could reduce potency if hydrophobic interactions are key. | nih.gov |

| Longer Chain (e.g., octyloxy) | Increased Lipophilicity | May enhance potency up to a point, after which steric clash or poor solubility can decrease activity. | researchgate.net |

| Cycloalkyl Ring | |||

| Smaller Ring (e.g., cyclopentyl) | Decreased Size/Lipophilicity | May result in a weaker anchor in the hydrophobic pocket, leading to lower affinity. | |

| Larger Ring (e.g., cyclooctyl) | Increased Size/Lipophilicity | Could lead to steric hindrance or induce an unfavorable conformation, reducing activity. |

Rational Design of Derivatives Based on Computational and Experimental Data

The development of analogues of this compound is guided by a synergistic approach that combines computational modeling with experimental validation. nih.gov This rational design process accelerates the discovery of more potent and selective compounds.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in the design phase. nih.govresearchgate.net QSAR models can predict the biological activity of unsynthesized compounds by correlating physicochemical properties with observed activities. nih.gov Molecular docking simulations place potential derivatives into a 3D model of the biological target (e.g., an enzyme or receptor), predicting their binding orientation and affinity. This allows researchers to prioritize which modifications are most likely to improve target engagement. For example, docking studies can reveal if a larger halogen would fit better into a specific pocket or if a different cycloalkyl ring size would optimize hydrophobic contacts. researchgate.net

Experimental data from techniques like Surface Plasmon Resonance (SPR) provide crucial feedback for the design cycle. nih.govnih.gov SPR is a label-free method that can measure the binding kinetics (association and dissociation rates) between a compound and its target protein in real-time. youtube.com This experimental validation of binding affinity helps to refine the computational models. For example, if a designed compound shows a higher-than-expected dissociation rate in an SPR experiment, the computational model can be adjusted to better account for the interactions governing binding duration. This iterative cycle of computational design and experimental testing is a powerful strategy for developing optimized leads. nih.gov

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model for this class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound, the key pharmacophoric elements can be inferred from SAR studies.

The pyridine ring itself is a critical scaffold, with its nitrogen atom often acting as a hydrogen bond acceptor, a key interaction for anchoring the molecule to its biological target. nih.govnih.gov The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

The key pharmacophoric features are:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a primary site for hydrogen bonding. nih.gov

Halogen Bonding/Hydrophobic Region: The chlorine atom at the 6-position likely occupies a well-defined hydrophobic pocket. Its ability to form halogen bonds could also contribute to binding affinity.

Aromatic/Planar Region: The pyridine core provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target.

Understanding these pharmacophoric elements is essential for designing new derivatives that retain or enhance biological activity while potentially improving other properties like selectivity or metabolic stability. researchgate.net

Future Perspectives and Broader Academic Impact of 6 Chloro 3 Cycloheptyloxy Pyridine Research

Potential for Lead Optimization in Drug Discovery Programs (based on in vitro findings)

The pyridine (B92270) scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. acs.org The specific substitution pattern of 6-Chloro-3-cycloheptyloxy-pyridine, featuring a halogen atom and an ether linkage, suggests its potential as a lead compound for optimization in various drug discovery programs.

In vitro studies on related 6-chloro-pyridine derivatives have demonstrated a wide range of biological activities. For instance, various 6-chloro-1-phenylbenzazepine analogs have been identified as dopamine (B1211576) D1 receptor antagonists, with the 6-chloro group being important for affinity. mdpi.com Additionally, novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives have shown potent anti-hepatitis B virus (anti-HBV) activities in vitro. nih.gov The presence of the chlorine atom at the 6-position of the pyridine ring is often associated with enhanced biological activity. mdpi.com

The cycloheptyloxy group, a bulky and lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The size and conformation of such a cycloalkyl group can play a crucial role in binding to target proteins. Structure-activity relationship (SAR) studies on other heterocyclic compounds have shown that the nature and size of alkyl or cycloalkyl substituents can dramatically alter biological efficacy. nih.gov For this compound, this bulky ether group could be explored for its ability to occupy hydrophobic pockets in enzyme active sites or receptors.

Lead optimization efforts would likely involve the synthesis and in vitro evaluation of a library of analogs to establish a clear SAR. Key modifications could include:

Varying the size of the cycloalkyl ring (e.g., cyclopentyl, cyclohexyl) to probe the spatial requirements of the binding site.

Introducing substituents on the cycloheptyl ring to explore further interactions.

Replacing the ether linkage with other functional groups (e.g., amine, amide) to modulate hydrogen bonding potential and metabolic stability.

A hypothetical lead optimization program for this compound, based on its structural alerts, might target enzymes or receptors where a halogenated pyridine core is known to be active, with the cycloheptyloxy group providing a novel element for tuning selectivity and potency.

Applications in Material Science and Supramolecular Chemistry

The field of material science increasingly utilizes well-defined organic molecules to create polymers and supramolecular assemblies with tailored properties. Pyridyl-based structures are of particular interest due to the coordinating ability of the pyridine nitrogen and the potential for non-covalent interactions.

Pyridyl ether moieties have been incorporated into the backbone of high-performance polymers like poly(aryl ether ketone)s (PAEKs). These materials often exhibit excellent thermal stability and mechanical properties. researchgate.net The introduction of a this compound unit into a polymer chain could impart specific functionalities, such as altered solubility, thermal behavior, and flame retardancy. researchgate.net

In supramolecular chemistry, the halogen atom on the pyridine ring can participate in halogen bonding, a directional non-covalent interaction that is increasingly used in the design of crystal structures and functional materials. acs.orgnih.gov The interplay between the coordinating pyridine nitrogen, potential hydrogen bonding sites, and the halogen bond donor capability of the chlorine atom in this compound could be harnessed to direct the self-assembly of complex supramolecular architectures. acs.org The cycloheptyloxy group would further influence the packing and dimensionality of such assemblies. These assemblies could find applications in areas such as sensing, catalysis, and the development of smart materials. clockss.org

Contribution to Fundamental Organic Chemistry Principles and Methodology Development

The synthesis of substituted pyridines remains an active area of research in organic chemistry. researchgate.netorganic-chemistry.org Developing efficient and regioselective methods for the synthesis of compounds like this compound contributes to the broader toolkit of synthetic chemists. The preparation of this specific molecule would likely involve a nucleophilic aromatic substitution reaction on a dihalopyridine or a related coupling reaction.

The study of the reactivity of this compound itself can also provide insights into fundamental principles. For example, investigating the relative reactivity of the C-Cl bond towards various nucleophiles or in cross-coupling reactions can enhance our understanding of the electronic effects of the cycloheptyloxy substituent on the pyridine ring.

Furthermore, the development of synthetic routes to access a range of 3-alkoxy-6-chloropyridines would be a valuable contribution to methodology development. This could involve exploring novel catalytic systems or one-pot procedures that offer high yields and good functional group tolerance. organic-chemistry.org

Emerging Research Avenues and Interdisciplinary Collaborations

The unique combination of a halogenated aromatic core and a flexible, bulky ether side chain in this compound opens up several emerging research avenues that would benefit from interdisciplinary collaboration.

Chemical Biology: In collaboration with biologists, medicinal chemists could explore the potential of this compound and its analogs as chemical probes to study specific biological pathways. The defined structure allows for the design of focused libraries to investigate interactions with particular protein families.

Computational Chemistry: Collaboration with computational chemists could provide valuable insights into the conformational preferences of the cycloheptyloxy group and its interactions with potential biological targets. Molecular modeling can guide the rational design of more potent and selective analogs, saving significant synthetic effort. rsc.org

Polymer Chemistry and Material Science: Joint efforts between organic chemists and material scientists could lead to the development of novel functional polymers and supramolecular materials incorporating the this compound motif. This could result in materials with unique optical, electronic, or self-healing properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-3-cycloheptyloxy-pyridine, and how can purity be ensured?

- Methodology :

- Step 1 : Start with pyridine derivatives substituted at the 3-position. Introduce the cycloheptyloxy group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using a cycloheptanol derivative and a base like NaH or KOtBu in THF .

- Step 2 : Chlorination at the 6-position can be achieved using POCl₃ or PCl₅ in refluxing conditions, followed by quenching with ice-water to isolate the product .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

Q. How can the structural and electronic properties of this compound be characterized?

- Techniques :

- NMR (¹H/¹³C) : Assign peaks to confirm substitution patterns (e.g., downfield shifts for Cl and cycloheptyloxy groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- DFT Calculations : Use Gaussian or similar software to model charge distribution and frontier molecular orbitals (HOMO/LUMO), which influence reactivity .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound as a CYP1B1 inhibitor?

- SAR Insights :

- Substituent Position : Pyridine rings with substituents at the 2-position (vs. 3 or 4) show stronger CYP1B1 inhibition due to improved steric alignment in the enzyme’s active site (e.g., IC₅₀ = 0.011 μM for 2-(pyridin-3-yl) estradiol derivatives) .

- Hydroxylation at C17 : Estradiol derivatives (C17β-OH) exhibit ~10× higher activity than estrone analogs (C17=O), suggesting hydrogen bonding is critical for binding .

- Experimental Validation :

- Use EROD assay to measure CYP1B1 inhibition in vitro. Compare IC₅₀ values across analogs .

Q. How does the in vivo stability of this compound compare to structurally related compounds?

- Metabolic Stability Assessment :

- Conduct pharmacokinetic (PK) studies in rodent models. Monitor plasma concentration-time profiles and calculate half-life (t₁/₂) and clearance rates.

- Key Finding : Analogous compounds like 4a (2-(pyridin-3-yl) estradiol) show sustained plasma levels in rats, indicating resistance to hepatic metabolism .

Q. What computational tools are effective for predicting the corrosion inhibition potential of pyridine derivatives like this compound?

- DFT and MD Simulations :

- Calculate adsorption energies on Fe(110) surfaces to evaluate binding affinity. Pyridine rings with electron-donating groups (e.g., -O-cycloheptyl) enhance charge transfer to metal surfaces .

- Simulate solvent interactions using molecular dynamics (MD) to assess stability in acidic/neutral media .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the inhibitory potency of pyridine derivatives against CYP enzymes?

- Root Causes :

- Substituent Stereoelectronic Effects : Minor changes in substituent position (e.g., 2- vs. 3-pyridyl) alter π-π stacking and hydrogen bonding in the enzyme’s heme pocket .

- Assay Variability : Differences in EROD assay protocols (e.g., enzyme source, incubation time) can skew IC₅₀ values. Standardize using recombinant human CYP1B1 .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for SNAr and chlorination steps .

- Biological Screening : Pair in vitro assays (e.g., EROD) with molecular docking (AutoDock Vina) to prioritize analogs for in vivo testing .

- Computational Validation : Cross-validate DFT results with experimental corrosion rates (e.g., Tafel polarization) to ensure predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.